molecular formula C22H20Cl3FN4O3S2 B12374107 EP3 antagonist 4

EP3 antagonist 4

Cat. No.: B12374107
M. Wt: 577.9 g/mol
InChI Key: FYUOIRIANAUUOH-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of EP3 antagonist 4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic route typically involves the use of acylsulfonamide-based compounds, which are then modified to achieve the desired antagonist properties . The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the proper formation of the compound. Industrial production methods may involve scaling up these reactions and optimizing the conditions for higher yields and purity .

Chemical Reactions Analysis

EP3 antagonist 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

EP3 antagonist 4 has a wide range of scientific research applications. In chemistry, it is used to study the interactions and functions of prostaglandin receptors. In biology, it helps in understanding the role of EP3 receptors in various physiological processes. In medicine, this compound is being investigated for its potential therapeutic effects in conditions such as diabetes, inflammation, and cancer . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting EP3 receptors .

Mechanism of Action

The mechanism of action of EP3 antagonist 4 involves its binding to the EP3 receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the downstream signaling pathways that are normally activated by prostaglandin E2. The molecular targets of this compound include the EP3 receptor itself and the associated G-proteins that mediate the receptor’s effects. By blocking these pathways, this compound can modulate various physiological responses such as inflammation and pain perception .

Properties

Molecular Formula

C22H20Cl3FN4O3S2

Molecular Weight

577.9 g/mol

IUPAC Name

1-(5-chloro-4-methylthiophen-2-yl)sulfonyl-3-[(2Z)-2-[1-[(2,4-dichlorophenyl)methyl]-5,6-dihydro-4H-indazol-7-ylidene]-2-fluoroethyl]urea

InChI

InChI=1S/C22H20Cl3FN4O3S2/c1-12-7-19(34-21(12)25)35(32,33)29-22(31)27-10-18(26)16-4-2-3-13-9-28-30(20(13)16)11-14-5-6-15(23)8-17(14)24/h5-9H,2-4,10-11H2,1H3,(H2,27,29,31)/b18-16-

InChI Key

FYUOIRIANAUUOH-VLGSPTGOSA-N

Isomeric SMILES

CC1=C(SC(=C1)S(=O)(=O)NC(=O)NC/C(=C/2\CCCC3=C2N(N=C3)CC4=C(C=C(C=C4)Cl)Cl)/F)Cl

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)NC(=O)NCC(=C2CCCC3=C2N(N=C3)CC4=C(C=C(C=C4)Cl)Cl)F)Cl

Origin of Product

United States

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